Enhanced Lipophilicity: Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate vs. Non-Fluorinated Analog
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate exhibits significantly higher lipophilicity compared to its non-fluorinated counterpart, methyl benzo[b]thiophene-2-carboxylate. The target compound has a reported experimental LogP value of 3.64 , while the non-fluorinated methyl benzo[b]thiophene-2-carboxylate has a LogP of 2.69 . This difference of approximately 0.95 LogP units translates to a roughly 9-fold increase in partition coefficient, indicating substantially enhanced membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 (experimental) |
| Comparator Or Baseline | Methyl benzo[b]thiophene-2-carboxylate; LogP = 2.69 (experimental) |
| Quantified Difference | ΔLogP = +0.95; ~9-fold increase in partition coefficient |
| Conditions | Experimental partition coefficient (octanol-water) |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and potentially enhanced oral bioavailability, making this compound a strategic choice for drug discovery programs targeting intracellular or CNS indications.
